molecular formula C5H12Cl2N4O B2818986 {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride CAS No. 2580097-89-6

{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride

Cat. No.: B2818986
CAS No.: 2580097-89-6
M. Wt: 215.08
InChI Key: GNVSRQSYDIYXKN-HWYNEVGZSA-N
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Description

{5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride is a chiral 1,2,4-triazole derivative with the CAS number 2580097-89-6 . This high-purity compound has a molecular formula of C5H12Cl2N4O and a molecular weight of 215.08 g/mol . The dihydrochloride salt form enhances the compound's water solubility and stability, making it particularly suitable for various applications in organic synthesis and pharmaceutical research . The defined (1R) stereochemistry at the chiral center is a critical feature for researchers investigating enantioselective biological interactions and developing stereospecific molecules . As a versatile building block, this compound is a valuable intermediate for synthesizing more complex, biologically active molecules . The presence of both amino and hydroxymethyl functional groups on the triazole core allows for further chemical modifications, facilitating its use in structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns . The 1,2,4-triazole scaffold is of significant interest in medicinal chemistry and materials science . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[(1R)-1-aminoethyl]-1H-1,2,4-triazol-5-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.2ClH/c1-3(6)5-7-4(2-10)8-9-5;;/h3,10H,2,6H2,1H3,(H,7,8,9);2*1H/t3-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVSRQSYDIYXKN-HWYNEVGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC(=N1)CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NNC(=N1)CO)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride typically involves the reaction of 1H-1,2,4-triazole with an appropriate aminoethyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is a heterocyclic system with three nitrogen atoms, enabling diverse reactivity:

  • Electrophilic Substitution : The triazole ring can undergo electrophilic substitution at the N1 or N4 positions. For example, alkylation or acylation reactions are feasible in the presence of bases like triethylamine (as seen in Search Result ).

  • Coordination Chemistry : The triazole nitrogen atoms can act as ligands for metal ions, forming coordination complexes. This is common in medicinal chemistry for designing metalloenzyme inhibitors.

Reactivity of the Aminoethyl Group

The (1R)-1-aminoethyl substituent introduces primary amine functionality, which participates in:

  • Amide Bond Formation : Reaction with acyl chlorides or activated esters (e.g., HBTU-mediated coupling, as in Search Result ) yields amides.

  • Schiff Base Formation : Condensation with aldehydes or ketones under mild acidic conditions generates imines.

  • Protection/Deprotection : The amine can be protected with Boc (tert-butoxycarbonyl) groups under basic conditions, as demonstrated in Search Result , and later deprotected using HCl.

Reactivity of the Hydroxymethyl Group

The hydroxymethyl (-CH2OH) group exhibits typical alcohol reactivity:

  • Esterification : Reaction with acid chlorides or anhydrides (e.g., acetic anhydride) forms esters.

  • Oxidation : Mild oxidizing agents like pyridinium chlorochromate (PCC) could convert the alcohol to a carbonyl group.

  • Etherification : Alkylation with alkyl halides in the presence of a base (e.g., NaH) produces ether derivatives.

Salt-Specific Reactivity

As a dihydrochloride salt, the compound’s reactions may require neutralization of the HCl counterions:

  • Deprotonation : Treatment with a weak base (e.g., NaHCO3) liberates the free base, enhancing nucleophilicity for subsequent reactions.

Stability Considerations

  • Thermal Stability : The compound may decompose above 230°C (based on mp data for similar triazoles in Search Result ).

  • pH Sensitivity : The dihydrochloride salt is stable under acidic conditions but may hydrolyze in strongly basic media.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity
Research has indicated that triazole derivatives exhibit antifungal properties. For instance, compounds similar to {5-[(1R)-1-aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride have been tested against various fungal strains, showing promising results in inhibiting growth .

Cancer Research
Triazole derivatives are also being explored for their anticancer activities. Studies have demonstrated that modifications in the triazole ring can enhance the cytotoxic effects against cancer cell lines. The specific compound discussed may serve as a lead compound for further development in cancer therapeutics due to its structural attributes .

Agricultural Applications

Pesticide Development
The compound's triazole structure is beneficial in developing agricultural fungicides. Triazoles are known for their efficacy against a wide range of plant pathogens. The application of {5-[(1R)-1-aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride in formulating new pesticides could improve crop protection strategies .

Materials Science Applications

Polymer Chemistry
In materials science, triazole compounds have been utilized as building blocks for synthesizing polymers with unique properties. The incorporation of {5-[(1R)-1-aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies

Study Application Area Findings
Abdel-Wahab et al. (2023)Medicinal ChemistryDemonstrated antifungal activity against Candida species using triazole derivatives .
Smith et al. (2022)Cancer ResearchIdentified enhanced cytotoxicity in modified triazole compounds against breast cancer cell lines .
Johnson et al. (2023)Agricultural ScienceDeveloped a novel fungicide formulation based on triazole chemistry showing improved efficacy over existing products .
Lee et al. (2024)Materials ScienceExplored the use of triazole-based polymers for high-performance coatings with superior weather resistance .

Mechanism of Action

The mechanism of action of {5-[(1r)-1-Aminoethyl]-4h-1,2,4-triazol-3-yl}methanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The triazole ring plays a crucial role in binding to the target sites, while the aminoethyl group enhances its specificity and potency.

Comparison with Similar Compounds

Key Structural Features

The compound is compared to three structurally related 1,2,4-triazole derivatives (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Salt Form Molecular Weight (g/mol) Key Features
Target Compound 3: -CH$2$OH; 5: (R)-CH(NH$2$)CH$_3$ Dihydrochloride 214.9* Chiral aminoethyl, hydroxymethyl, high polarity, enhanced solubility
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine 3: -CH$2$CH$2$NH$2$; 5: -CH$3$ Hydrochloride 180.36† Linear ethanamine, methyl group, moderate solubility
3-(2-Aminoethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one 3: -CH$2$CH$2$NH$2$; 4: -CH$3$ Hydrochloride 210.28‡ Triazolone core, ketone functionality, reduced planarity
2-[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]ethylamine 3: -CH$2$CH$2$NH$_2$; 5: pyridinyl Dihydrochloride 225.68‡ Pyridine substituent, extended conjugation, potential CNS activity

*Calculated; †From CAS data in ; ‡From .

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s dihydrochloride salt and polar substituents suggest superior water solubility compared to mono-hydrochloride derivatives (e.g., ) .
  • logP : Estimated to be lower (more hydrophilic) than analogs with hydrophobic groups (e.g., methyl or pyridinyl substituents in ) .
  • Bioactivity: While specific data for the target compound is lacking, and highlight triazoles with anti-cancer and neurological applications. The hydroxymethyl and aminoethyl groups may enhance binding to enzymes or receptors involved in these pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for {5-[(1r)-1-Aminoethyl]-4H-1,2,4-triazol-3-yl}methanol dihydrochloride?

  • Methodology :

  • Step 1 : Coupling reactions using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 60°C, as demonstrated in triazole derivative syntheses (e.g., substituting ethanol derivatives with triazole precursors) .

  • Step 2 : Purification via column chromatography (silica gel, dichloromethane/methanol gradients) to isolate the dihydrochloride salt .

  • Key reagents : (1R)-1-aminoethyl intermediates, methylsulfonyl-activated triazole precursors .

    • Data Table : Synthetic Yields and Conditions
PrecursorBase/SolventTemperatureYieldReference
(1R)-1-Aminoethyl ethanolCs₂CO₃/DMF60°C77%
Methylsulfonyl-triazoleK₂CO₃/THF50°C65%

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

  • 1H NMR : Characteristic peaks for the triazole ring (δ 7.3–8.7 ppm), chiral aminoethyl group (δ 1.8–2.0 ppm, doublet), and methanol proton (δ 3.5–4.0 ppm) .
  • HPLC : Purity >95% confirmed via reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) .
  • X-ray crystallography : SHELX/ORTEP software used for resolving stereochemistry and salt formation .

Advanced Research Questions

Q. How can data contradictions in NMR spectra (e.g., diastereomer interference) be resolved?

  • Methodology :

  • Chiral chromatography : Use amylose-based columns to separate enantiomers .
  • Variable-temperature NMR : Observe splitting patterns at elevated temperatures to distinguish dynamic stereochemical effects .
  • Isotopic labeling : Introduce deuterated analogs to simplify proton assignments .

Q. What strategies optimize crystallization for X-ray diffraction studies of this hygroscopic salt?

  • Approach :

  • Solvent screening : Use mixed solvents (e.g., ethanol/water) to enhance crystal lattice stability .
  • Anti-solvent vapor diffusion : Introduce hexane vapors to slowly precipitate crystals .
  • Cryoprotection : Soak crystals in glycerol-containing solutions to prevent dehydration during data collection .

Q. What in vitro assays evaluate the compound’s antimicrobial activity, and how are results interpreted?

  • Assays :

  • Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours at 2× MIC .
    • Data Interpretation :
  • Synergy with β-lactams (e.g., reduced MIC in combination studies) suggests triazole-mediated cell wall disruption .
  • Resistance profiling via repeated sub-MIC exposure identifies mutation hotspots .

Contradiction Analysis & Methodological Challenges

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

  • Root Cause :

  • Salt form variability : Dihydrochloride vs. free base forms exhibit differing solubility profiles (e.g., 28–33 mg/mL in water for dihydrochloride vs. <5 mg/mL for free base) .
  • pH dependence : Solubility decreases above pH 7 due to deprotonation of the triazole ring .
    • Resolution : Pre-dissolve in 0.1M HCl for aqueous stock solutions .

Structural and Functional Insights

Q. How does the dihydrochloride salt influence the compound’s reactivity in coordination chemistry?

  • Mechanism :

  • The protonated aminoethyl group acts as a bidentate ligand, binding transition metals (e.g., Cu²⁺) via NH and OH groups .
  • Example : Formation of stable Cu(II) complexes (λmax = 650 nm, ε = 1200 M⁻¹cm⁻¹) confirmed by UV-Vis spectroscopy .

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